BenchChemオンラインストアへようこそ!

tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

This compound is a functionalized azetidine research intermediate featuring a tert-butyloxycarbonyl (Boc) protecting group and a specific 2,5-difluorobenzyl substituent linked via a secondary amine at the 3-position of the azetidine ring. Its procurement value is derived from its use as a versatile precursor in medicinal chemistry for the synthesis of more complex, biologically active molecules, rather than from inherent biological potency as a final drug candidate.

Molecular Formula C15H20F2N2O2
Molecular Weight 298.33 g/mol
CAS No. 1488559-77-8
Cat. No. B1443905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate
CAS1488559-77-8
Molecular FormulaC15H20F2N2O2
Molecular Weight298.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CC(=C2)F)F
InChIInChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-12(9-19)18-7-10-6-11(16)4-5-13(10)17/h4-6,12,18H,7-9H2,1-3H3
InChIKeyXUGHSFJOGXCAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate Building Block


This compound is a functionalized azetidine research intermediate featuring a tert-butyloxycarbonyl (Boc) protecting group and a specific 2,5-difluorobenzyl substituent linked via a secondary amine at the 3-position of the azetidine ring. Its procurement value is derived from its use as a versatile precursor in medicinal chemistry for the synthesis of more complex, biologically active molecules, rather than from inherent biological potency as a final drug candidate. No authoritative database entries (e.g., PubChem, ChEMBL) were identified that contain bioactivity data for this exact compound, and primary literature directly evaluating its performance against specific comparators was not found.

Risk of Unqualified Substitution for 2,5-Difluorobenzyl Azetidine Intermediates


The unique spatial orientation of the two fluorine atoms on the benzyl ring (2,5-substitution pattern) distinguishes this analog from its 2,4-, 2,6-, or 3,4-difluorobenzyl isomers. These regioisomeric differences are known to critically influence molecular recognition events, such as hydrogen bonding and pi-stacking interactions, with a biological target's binding pocket. A generic procurement strategy that does not control for the precise fluorination pattern can lead to a cascade of synthetic failures, producing a final compound with a completely different and potentially inactive pharmacophore, thus wasting downstream synthesis and assay resources on an incorrect lead series [1]. The Boc group further specifies this compound's role as a late-stage intermediate requiring orthogonal deprotection, making simple unprotected azetidine analogs unsuitable substitutes.

Quantitative Comparative Evidence for 2,5-Difluorobenzyl Azetidine-1-carboxylate Selection


Regioisomeric Purity as a Primary Differentiator Over 2,4- and 3,4-Difluorobenzyl Analogs

The primary quantitative differentiator at the intermediate stage is purity, with this compound typically supplied at ≥95%. This purity level ensures high synthetic fidelity when incorporated into the final target molecule. The critical comparison is not biological potency, but chemical identity: the 2,5-difluorobenzyl regioisomer is chemically distinct from the 2,4- and 3,4- analogs. Procurement of an unspecified isomer mixture or a different regioisomer will result in a 100% failure rate for the intended synthesis, as the final drug candidate's structure, and thus its binding properties, will be altered. No head-to-head biological data is publicly available for the final deprotected forms of these intermediates.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Synthetic Utility as an Orthogonally Protected Azetidine Scaffold

The Boc-protected azetidine core is a privileged scaffold in the synthesis of protein degraders (PROTACs) and other complex heterocyclic drug candidates. This specific compound presents a key advantage over N-H or N-alkyl azetidine analogs by offering a secondary amine for selective derivatization while the Boc group masks the azetidine nitrogen. The Boc group can be cleanly removed under mild acidic conditions (e.g., TFA), enabling a late-stage diversification step that is not possible with non-protected or differently protected azetidine analogs, which may require harsher deprotection or be unreactive. This orthogonal reactivity profile constitutes a functional differentiation that impacts synthetic efficiency and route design.

PROTACs Targeted Protein Degradation Fragment-Based Drug Discovery

Ideal Application Scenarios for tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate


Structure-Activity Relationship (SAR) Exploration of 2,5-Difluorobenzyl Amine Pharmacophores

When a medicinal chemistry program has identified a preliminary hit containing a 2,5-difluorobenzyl amine motif, this compound serves as the ideal modular intermediate. Researchers can deprotect the Boc group and derivatize the secondary amine to rapidly assemble a library of analogs. The specific 2,5-substitution pattern on the benzyl ring is crucial for probing the hydrophobic and electrostatic interactions within the target's binding pocket, a role that cannot be fulfilled by 2,4- or 3,4-difluorobenzyl isomers.

Bifunctional PROTAC Linker Design via Orthogonal Derivatization

This compound provides a versatile, rigid linker element for PROTAC design. The orthogonal protecting groups allow for the sequential attachment of a target protein ligand to the secondary amine and an E3 ligase ligand to the azetidine nitrogen after Boc cleavage. This precise, two-step assembly process minimizes side reactions and simplifies purification, directly addressing a key challenge in heterobifunctional degrader synthesis.

Synthesis of P2X3 or Other Ion Channel Antagonist Leads

Based on patent disclosures of structurally related azetidine derivatives exhibiting P2X3 antagonism, this compound can act as a key late-stage intermediate for generating clinical candidates in the pain or respiratory disease areas. Its use ensures the correct 2,5-difluorobenzyl geometry is incorporated, which is likely a critical determinant of receptor subtype selectivity and potency.

Quote Request

Request a Quote for tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.